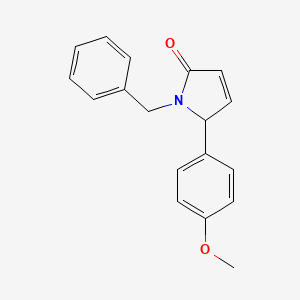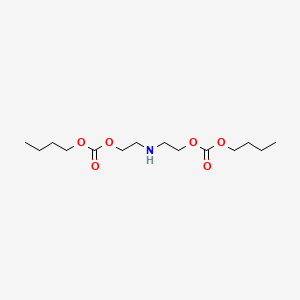
Azanediyldi(ethane-2,1-diyl) dibutyl biscarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanediyldi(ethane-2,1-diyl) dibutyl biscarbonate is a chemical compound with the molecular formula C14H27NO6. It is known for its unique structure, which includes carbonate and secondary amine groups. This compound is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azanediyldi(ethane-2,1-diyl) dibutyl biscarbonate typically involves the reaction of azanediyldi(ethane-2,1-diyl) with dibutyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and high efficiency. The compound is then purified through various techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Azanediyldi(ethane-2,1-diyl) dibutyl biscarbonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The carbonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Azanediyldi(ethane-2,1-diyl) dibutyl biscarbonate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Azanediyldi(ethane-2,1-diyl) dibutyl biscarbonate involves its interaction with specific molecular targets. The carbonate groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The secondary amine group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s activity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate
- Dibenzyl (azanediylbis(ethane-2,1-diyl))dicarbamate
- [Oxalylbis(azanediyl)]bis(ethane-2,1-diyl) bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate]
Uniqueness
Azanediyldi(ethane-2,1-diyl) dibutyl biscarbonate is unique due to its specific combination of carbonate and secondary amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
824937-32-8 |
|---|---|
Molekularformel |
C14H27NO6 |
Molekulargewicht |
305.37 g/mol |
IUPAC-Name |
2-(2-butoxycarbonyloxyethylamino)ethyl butyl carbonate |
InChI |
InChI=1S/C14H27NO6/c1-3-5-9-18-13(16)20-11-7-15-8-12-21-14(17)19-10-6-4-2/h15H,3-12H2,1-2H3 |
InChI-Schlüssel |
GOTSVGVDQIHRFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)OCCNCCOC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


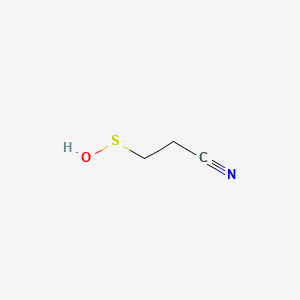
![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)
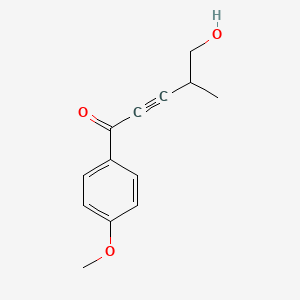
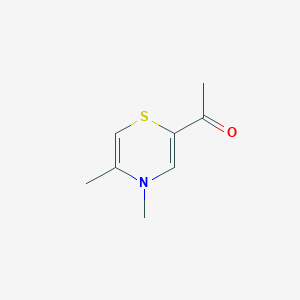
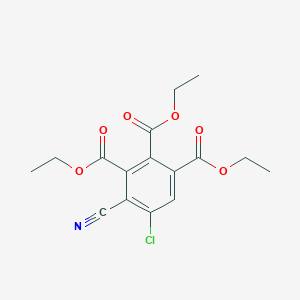
![Prop-2-yn-1-yl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14208433.png)
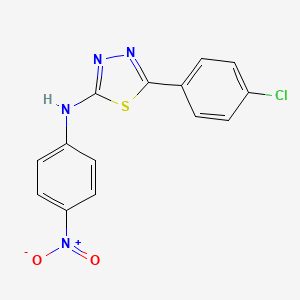
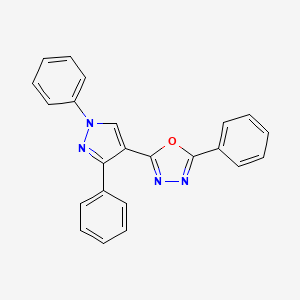
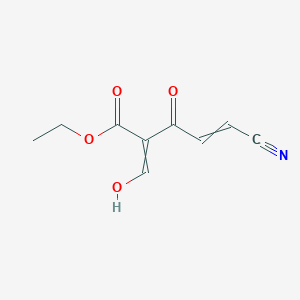
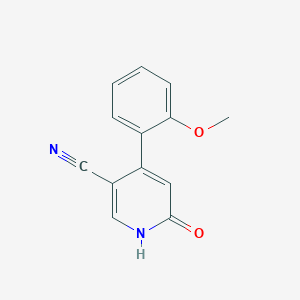
![(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine](/img/structure/B14208446.png)
![N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208451.png)
![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B14208459.png)
